

Historical context of Strictamine discovery and research

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An In-depth Technical Guide to the Historical Context of **Strictamine** Discovery and Research

Abstract

Strictamine, a complex monoterpenoid indole alkaloid, has garnered significant attention from the scientific community since its discovery. Characterized by a congested, cage-like methanoquinolizidine core, its unique architecture and biological activities have made it a compelling target for both phytochemical investigation and total synthesis.^{[1][2]} This document provides a comprehensive overview of the historical context of **Strictamine**, from its initial isolation to modern pharmacological studies and synthetic achievements. It details its primary plant sources, key milestones in its structural elucidation, and its known biological effects, with a focus on its anti-inflammatory properties through the inhibition of the NF-κB signaling pathway. Detailed experimental protocols for its isolation and for key bioassays are provided, alongside structured data and graphical representations of workflows and mechanisms of action to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The discovery of **Strictamine** is rooted in the phytochemical exploration of plants from the Apocynaceae family, which are renowned for their rich alkaloidal content.

Initial Isolation and Plant Sources

Strictamine was first isolated in 1966 from the leaves of *Rhazya stricta* Decne, a plant used extensively in the traditional medicine systems of Saudi Arabia and Pakistan for treating various ailments, including inflammatory disorders and rheumatism.[1][3] Subsequent phytochemical studies identified **Strictamine** in other plants of the Apocynaceae family, most notably *Alstonia scholaris* (L.) R. Br.[4][5][6] This evergreen tree, commonly known as the Devil's Tree, is native to the Indian subcontinent and Southeast Asia and is a cornerstone of Ayurvedic and Traditional Chinese Medicine.[6][7] **Strictamine** has been isolated from various parts of *A. scholaris*, including the flowers and fruit pods.[5][6]

Structural Elucidation

Following its isolation, the initial structural hypotheses were proposed. However, the definitive structure and absolute configuration of **Strictamine** were established in 1977 through a combination of chemical correlation and X-ray crystallography of samples isolated from *Rhazya stricta*. [8][9][10] Its complex, polycyclic structure, featuring a highly congested cage-like framework, presented a significant challenge for characterization and has since made it an attractive and formidable target for total synthesis.[2][11] Numerous successful total and formal syntheses have been reported, particularly since 2016, reflecting advancements in synthetic organic chemistry.[2][5][12][13]

Pharmacological Activities and Mechanism of Action

Research into the biological effects of **Strictamine** has revealed several key activities, with its anti-inflammatory properties being the most prominently studied.

Anti-inflammatory Activity

The primary mechanism underlying **Strictamine**'s anti-inflammatory effects is the inhibition of the nuclear factor- κ B (NF- κ B) signaling pathway.[1][11][14] NF- κ B is a crucial transcription factor that regulates the expression of a wide array of genes involved in immune and inflammatory responses, including cytokines, chemokines, and adhesion molecules. In resting cells, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor- α [TNF- α]), the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of I κ B α . This unmask the nuclear localization signal on NF- κ B,

allowing it to translocate to the nucleus and initiate the transcription of target genes.

Strictamine has been shown to inhibit this pathway, thereby downregulating the production of inflammatory mediators.[\[1\]](#)[\[14\]](#)

Cytotoxic Activity

Studies have investigated the cytotoxic potential of **Strictamine** against various cancer cell lines. Research using an MTT assay on HCT-116 (colon cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) cells indicated that **Strictamine** possesses a weak cytotoxic effect.[\[3\]](#) This suggests that its primary therapeutic potential may lie in its anti-inflammatory or other non-cytotoxic activities rather than as a direct anticancer agent.

Neuropharmacological Effects

Early research conducted in 1979 investigated the neuropharmacological profile of **Strictamine** isolated from *Alstonia scholaris*.[\[4\]](#) These initial studies provided the first insights into its effects on the central nervous system, although this area remains less explored compared to its anti-inflammatory properties.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of **Strictamine**. The literature reviewed provides more qualitative descriptions than specific quantitative values for its bioactivity.

Activity Type	Assay/Model	Cell Line(s)	Result	Reference
Cytotoxicity	MTT Assay	HCT-116, PC-3, HepG2	Weak cytotoxic effect noted. Specific IC ₅₀ values not reported.	[3]
Anti-inflammatory	NF-κB Inhibition	Not specified	Inhibitory effects on the nuclear factor-κB (NF-κB) pathway.	[1] [11] [14]

Detailed Experimental Protocols

This section provides detailed methodologies for the isolation of **Strictamine** and for the key assays used to evaluate its biological activities.

Extraction and Isolation of Strictamine from Plant Material

This protocol is a generalized procedure based on classical phytochemical methods described in the literature.^[8]

- **Preparation of Plant Material:** Air-dry the leaves or other relevant parts of *Rhazya stricta* or *Alstonia scholaris* and grind them into a coarse powder.
- **Solvent Extraction:** Macerate the powdered plant material with a suitable solvent, such as methanol or ethanol, at room temperature for 72 hours with occasional shaking. Repeat the extraction process three times to ensure exhaustive extraction.
- **Concentration:** Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
- **Acid-Base Partitioning:** Suspend the crude extract in 5% aqueous hydrochloric acid and filter. Wash the acidic solution with diethyl ether to remove non-alkaloidal components. Basify the acidic solution to a pH of 9-10 with ammonium hydroxide.
- **Alkaloid Extraction:** Extract the liberated alkaloids with chloroform or dichloromethane. Combine the organic layers and dry them over anhydrous sodium sulfate.
- **Chromatographic Separation:** Concentrate the organic extract and subject it to column chromatography over silica gel or alumina.
- **Elution:** Elute the column with a gradient of solvents, typically starting with non-polar solvents like hexane and gradually increasing the polarity with chloroform, ethyl acetate, and methanol.^[8]
- **Fraction Collection and Analysis:** Collect fractions and monitor them using thin-layer chromatography (TLC) with a suitable mobile phase and a visualizing agent (e.g.,

Dragendorff's reagent).

- Purification: Combine fractions containing **Strictamine** and subject them to further purification steps, such as preparative TLC or recrystallization, to yield pure **Strictamine**.

Cytotoxicity Evaluation (MTT Assay)

This protocol is a standard method for assessing cell viability.[\[3\]](#)[\[15\]](#)

- Cell Seeding: Seed cancer cells (e.g., HCT-116) into a 96-well plate at a density of 1×10^4 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare a stock solution of **Strictamine** in dimethyl sulfoxide (DMSO). Dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
- Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-Inflammatory Activity (NF-κB Reporter Assay)

This protocol measures the inhibitory effect of a compound on NF-κB transcriptional activity.

- Cell Transfection: Seed cells, such as HEK293T or RAW 264.7 macrophages, in a 24-well plate. Co-transfect the cells with a plasmid containing an NF-κB-responsive firefly luciferase

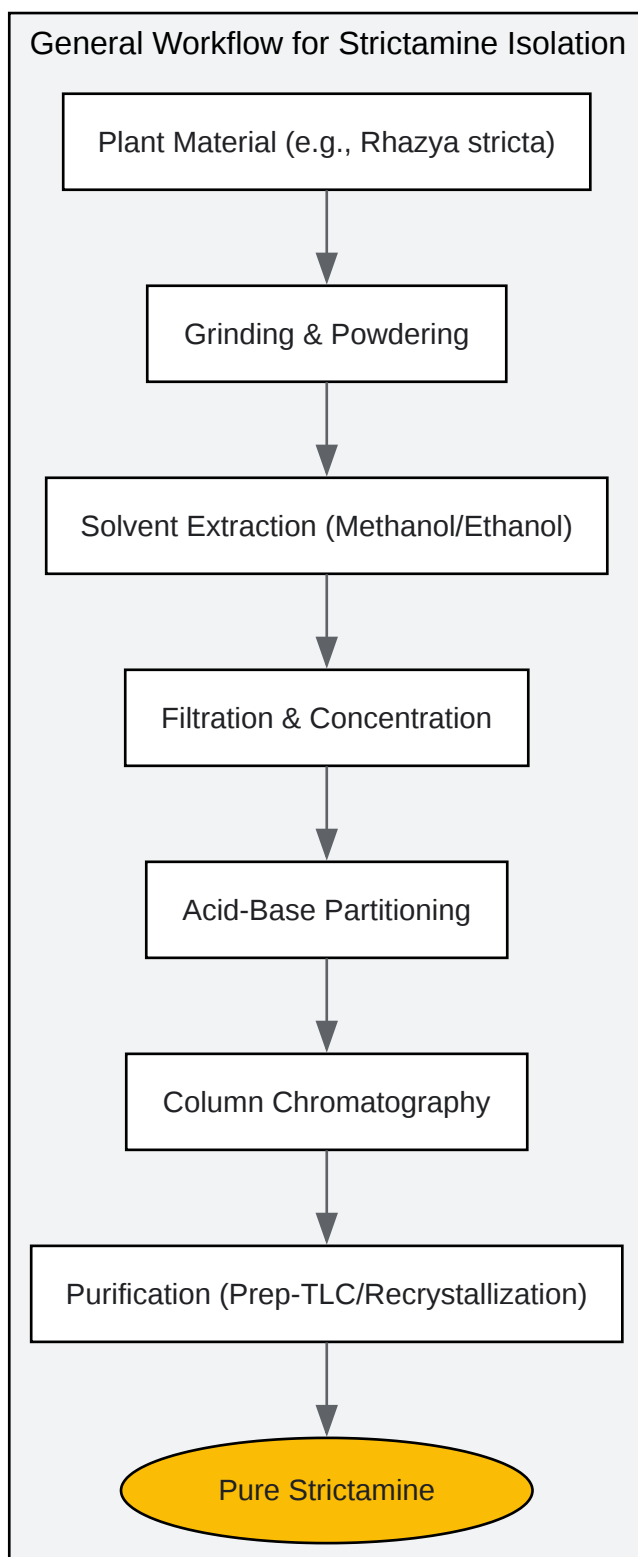
reporter and a control plasmid containing a constitutively expressed Renilla luciferase (for normalization).

- **Compound Treatment:** After 24 hours, replace the medium with fresh medium containing various concentrations of **Strictamine**. Pre-incubate the cells for 1-2 hours.
- **Inflammatory Stimulation:** Stimulate the cells with an NF- κ B activator, such as TNF- α (10 ng/mL) or LPS (1 μ g/mL), for 6-8 hours.
- **Cell Lysis:** Wash the cells with PBS and lyse them using a passive lysis buffer.
- **Luciferase Assay:** Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF- κ B inhibition relative to the stimulated control and determine the IC₅₀ value.

Visualizations

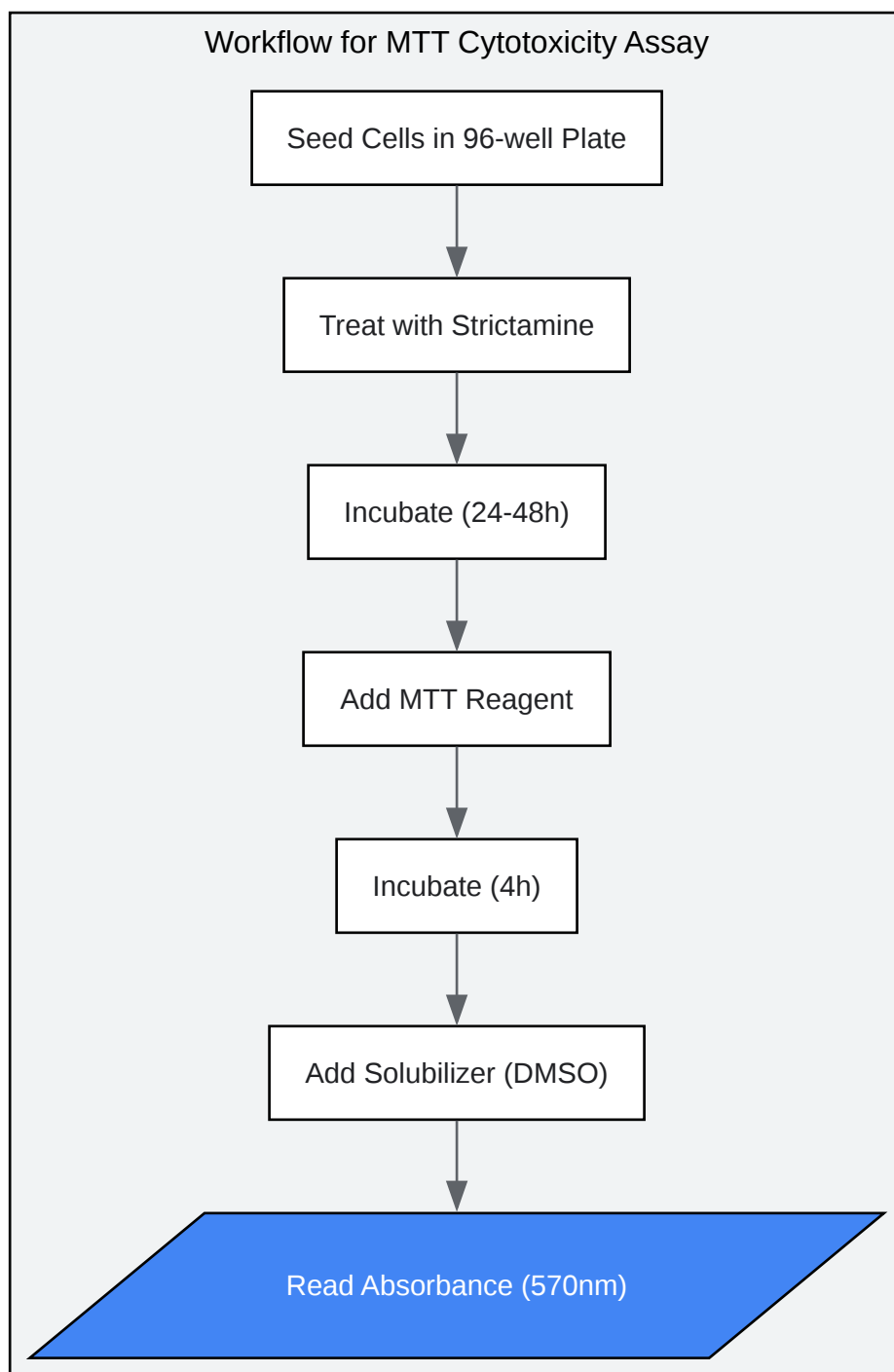
Experimental and Logical Workflows

The following diagrams illustrate key experimental and biological processes related to **Strictamine** research.



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Caption: General workflow for the isolation of **Strictamine** from plant sources.

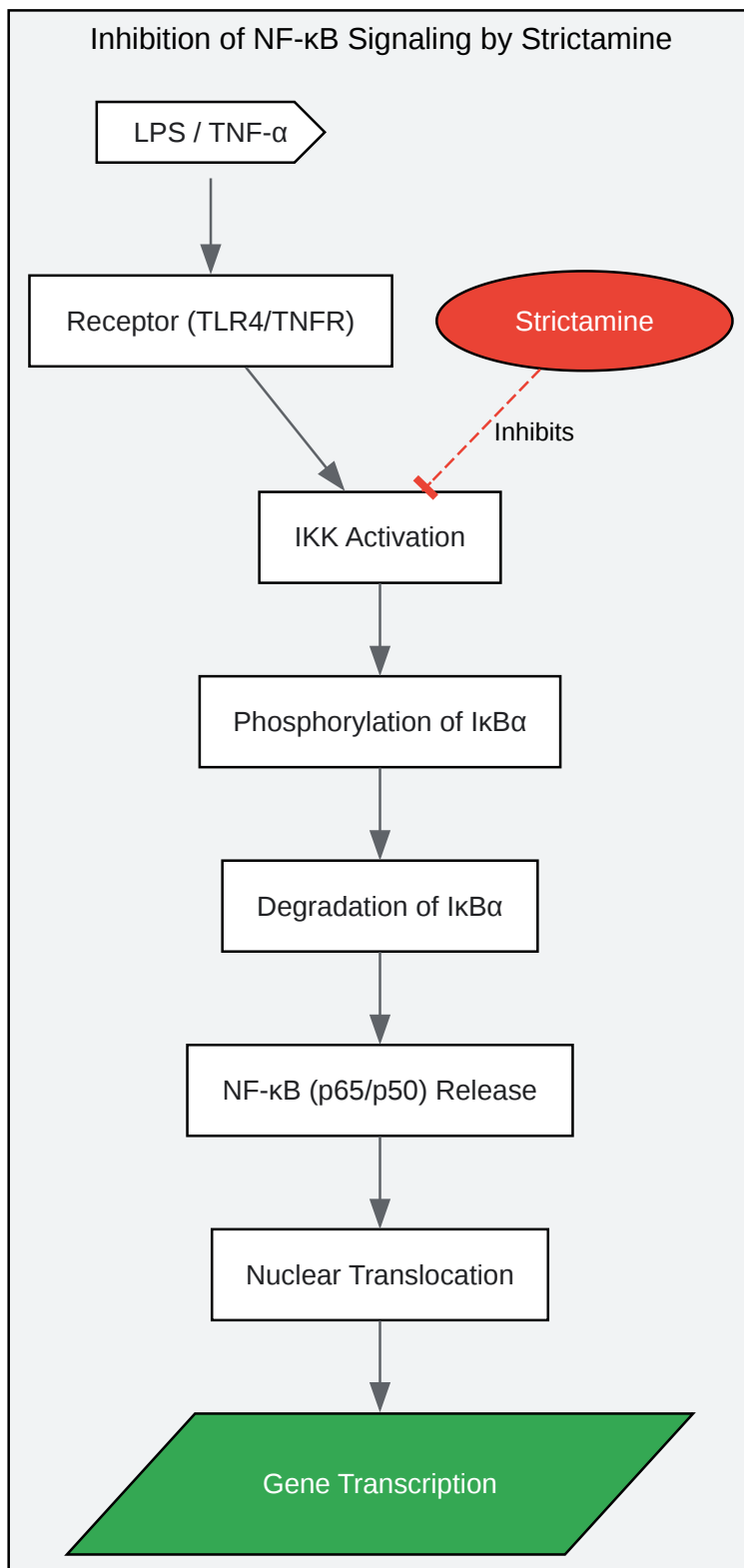


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Caption: Standard experimental workflow for the MTT cell viability assay.

Signaling Pathway

The diagram below illustrates the canonical NF- κ B signaling pathway and the proposed point of inhibition by **Strictamine**.



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Caption: **Strictamine** inhibits the NF- κ B pathway, preventing inflammatory gene transcription.

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